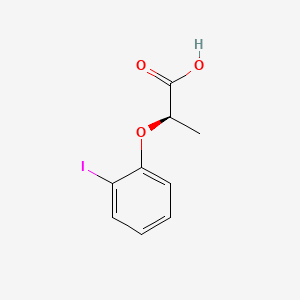

(R)-2-(2-Iodophenoxy)propanoic acid

Description

(R)-2-(2-Iodophenoxy)propanoic acid (CAS: 10057-04-2) is an iodinated aromatic compound with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol . It features a propanoic acid backbone substituted with a 2-iodophenoxy group at the second carbon, with the (R) -configuration at the chiral center. The compound’s predicted density is 1.786 g/cm³, and it has a boiling point of 362.6±22.0°C .

Properties

CAS No. |

10057-04-2 |

|---|---|

Molecular Formula |

C9H9IO3 |

Molecular Weight |

292.072 |

IUPAC Name |

(2R)-2-(2-iodophenoxy)propanoic acid |

InChI |

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

OXCODOITBBQIMI-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)O)OC1=CC=CC=C1I |

Synonyms |

Propanoic acid, 2-(2-iodophenoxy)-, (2R)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Examples:

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (): Structure: 4-Iodophenyl group instead of 2-iodophenoxy; includes a tert-butoxycarbonyl (Boc)-protected amino group. Application: Precursor for Type D anticancer inhibitors (CW1–CW10) . Synthesis: Involves multi-step routes with Boc protection/deprotection, contrasting with the simpler phenoxy substitution in the target compound.

Diiodothyronine (): Structure: Thyronine derivative with 3,5-diiodophenyl and 4-hydroxyphenoxy groups. Application: Thyroid hormone analog, highlighting iodine’s role in endocrine activity .

Comparison :

Structural Impact : The position of iodine (ortho vs. para) and additional functional groups (e.g., Boc protection) influence bioavailability and target specificity. Para-substituted iodophenyl compounds () may exhibit enhanced steric bulk for enzyme inhibition, while diiodinated analogs () prioritize hormone mimicry.

Phenoxypropanoic Acid Herbicides

Key Examples:

Haloxyfop (): Structure: 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxy group. Application: Herbicide targeting acetyl-CoA carboxylase in grasses .

Fluazifop (): Structure: 5-(Trifluoromethyl)-2-pyridinyloxy phenoxy group. Application: Broad-spectrum herbicide .

Comparison :

Functional Impact : Halogen type (I vs. Cl/CF₃) and heterocyclic substituents (pyridine vs. benzene) dictate herbicidal potency. Trifluoromethyl groups enhance lipid solubility and membrane penetration in herbicides, whereas iodine’s bulk may limit mobility in plants.

Phosphonated Propanoic Acid Derivatives

Key Examples ():

(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a): Structure: Phosphonomethoxy and purine groups. Application: Antiviral nucleoside analog .

(S)-3-(2-Benzamido-6-oxo-1H-purin-9-yl)-2-(diisopropoxyphosphonomethoxy)propanoic acid (9i): Structure: Diisopropoxyphosphono and benzamido-purine groups. Application: Prodrug for nucleotide analogs .

Comparison :

Functional Impact : Phosphonate groups improve metabolic stability and mimic phosphate moieties in nucleotides, enabling antiviral activity. The target compound’s iodine may confer distinct electronic effects but lacks the phosphonate’s enzyme-targeting capacity.

Amino-Substituted Propanoic Acids

Key Examples (–10):

(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (CAS 2448-45-5): Structure: Phenyl and carbamate-protected amino groups. Application: Pharmaceutical intermediate .

Comparison :

Structural Impact: Amino or hydroxy groups enable hydrogen bonding for enzyme interactions, while iodophenoxy groups may enhance lipophilicity and halogen bonding in drug-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.